
Butyl cyanoacetate
Overview
Description
Butyl cyanoacetate, also known as cyanoacetic acid butyl ester, is an organic compound with the molecular formula C₇H₁₁NO₂. It is a colorless to pale yellow liquid with a faint odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and dyes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Butyl cyanoacetate can be synthesized through the esterification of cyanoacetic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, this compound is produced by reacting cyanoacetic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction mixture is heated under reflux, and the resulting ester is purified through distillation .
Chemical Reactions Analysis
Nucleophilic Substitution with Alkali Metal Cyanides
Butyl cyanoacetate can be synthesized via nucleophilic displacement of halogenated esters. For example, t-butyl bromoacetate reacts with sodium cyanide in a methanol/water solvent system (30–40°C), achieving 99.8% conversion and 81.5% yield of t-butyl cyanoacetate .
Reaction Parameters:
Substrate | Solvent System (W/A Ratio) | Temperature | Yield (%) |
---|---|---|---|
t-Butyl bromoacetate | Water/methanol (1.05) | 30°C | 81.5 |
t-Butyl chloroacetate | Dimethylformamide | 0–25°C | 89 |
This method minimizes side reactions (e.g., cyanosuccinate formation) common in earlier protocols .
Knoevenagel Condensation with Aldehydes
This compound participates in Knoevenagel condensations to form α,β-unsaturated nitriles. For instance, reaction with paraformaldehyde in toluene at 130°C (using piperidine HCl catalyst) yields n-butyl cyanoacrylate , a precursor for medical adhesives .
Key Data:
-
Conditions : 0.3 mol paraformaldehyde, 0.002 mol piperidine HCl, 130°C .
-
Byproducts : Water and toluene removed via distillation.
Esterification with Alcohols
tert-Butyl cyanoacetate is synthesized via DCC/DMAP-mediated esterification of cyanoacetic acid with tert-butanol in dichloromethane (0–20°C), achieving 86% yield .
Reaction Scheme:
Palladium-Catalyzed Carbonylative α-Arylation
A palladium-catalyzed protocol enables the α-arylation of tert-butyl cyanoacetate with (hetero)aryl bromides under stoichiometric CO (1 atm). The reaction proceeds via:
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Carbonylation : Insertion of CO into the Pd–aryl bond.
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Deprotonation : Mild base (e.g., K₃PO₄) facilitates α-C–H activation.
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Decarboxylation : Acidic workup yields 3-oxo-3-arylpropanenitriles .
Example:
Aryl Bromide | Product Yield (%) |
---|---|
4-Bromotoluene | 78 |
2-Bromopyridine | 65 |
Alkylation with Alcohols under Iridium Catalysis
tert-Butyl cyanoacetate undergoes α-alkylation with benzyl or heteroaryl alcohols under solvent-free, iridium-catalyzed conditions (e.g., [Cp*IrCl₂]₂). The reaction achieves high atom economy and functional group tolerance .
Optimized Conditions:
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Catalyst : 2 mol% [Cp*IrCl₂]₂.
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Temperature : 100°C.
Hazard Data:
Parameter | Value |
---|---|
Flash Point | 87°C (closed cup) |
Autoignition Temperature | Not reported |
Storage Class | 6.1C (Combustible toxic) |
Scientific Research Applications
Pharmaceutical Applications
Butyl cyanoacetate is primarily utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its role as a building block in organic synthesis is noteworthy.
Synthesis of Pharmaceutical Intermediates
- Chiral Synthesis : It serves as a precursor in the chiral synthesis of various drug compounds, facilitating the production of enantiomerically pure substances. This is critical in the development of drugs where stereochemistry plays a vital role in efficacy and safety .
- Vinylogous Urea : this compound is involved in synthesizing vinylogous urea, which has applications in creating novel therapeutic agents .
Medical Applications
The medical field has seen an increasing use of this compound, particularly in surgical procedures and wound management.
Tissue Adhesive
- Surgical Adhesive : N-butyl cyanoacrylate, derived from this compound, is widely used as a tissue adhesive in surgeries. Its rapid polymerization upon contact with moisture makes it suitable for sealing wounds and anastomoses .
- Case Study : A study demonstrated its effectiveness in treating esophagojejunal anastomotic leaks post-gastrectomy, showcasing successful closure without complications .
Hemostatic Agent
- Control of Bleeding : The compound exhibits hemostatic properties, making it valuable for controlling bleeding during surgical procedures. Its application has been documented in various types of surgeries, including gastrointestinal surgeries .
Biocompatibility Studies
Research on the biocompatibility of butyl cyanoacrylate has highlighted its favorable properties compared to traditional sutures and adhesives.
Comparative Studies
- A comparative study involving n-butyl cyanoacrylate and silk sutures showed that the former resulted in less inflammatory response and better tissue remodeling over time .
- Histological evaluations indicated that tissues treated with n-butyl cyanoacrylate exhibited enhanced fibroblast proliferation and reduced polymorphonuclear infiltrate, indicating superior healing characteristics .
Table 1: Summary of Applications of this compound
Application Area | Specific Use | Benefits |
---|---|---|
Pharmaceutical | Synthesis of chiral drugs | Enantiomerically pure products |
Vinylogous urea synthesis | Novel therapeutic agents | |
Medical | Tissue adhesive | Rapid wound closure |
Hemostatic agent | Control bleeding | |
Biocompatibility | Surgical procedures | Reduced inflammation |
Mechanism of Action
The mechanism of action of butyl cyanoacetate involves its ability to act as a nucleophile due to the presence of the cyano group. This allows it to participate in various nucleophilic substitution and condensation reactions. The active methylene group in this compound can also undergo deprotonation, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Ethyl cyanoacetate: Similar in structure but with an ethyl group instead of a butyl group.
Methyl cyanoacetate: Contains a methyl group instead of a butyl group.
Tert-butyl cyanoacetate: Contains a tert-butyl group, which provides steric hindrance and affects its reactivity.
Uniqueness: Butyl cyanoacetate is unique due to its balance of reactivity and stability, making it a valuable intermediate in various synthetic processes. Its longer carbon chain compared to ethyl and methyl cyanoacetates provides different solubility and reactivity properties, which can be advantageous in specific applications .
Biological Activity
Butyl cyanoacetate is an important compound in the field of medicinal chemistry and biochemistry, known for its diverse biological activities. This article explores its biological properties, applications, and relevant research findings, including case studies and data tables that illustrate its significance in various medical contexts.
Overview of this compound
This compound is an ester derived from cyanoacetic acid and butanol. It is primarily used in organic synthesis and has gained attention for its potential therapeutic applications due to its biological activity.
Biological Activity
This compound exhibits several biological activities, including antimicrobial, anti-inflammatory, and wound healing properties. Below are key findings from various studies:
1. Antimicrobial Properties
Research has demonstrated that this compound possesses significant antimicrobial activity against both gram-positive and gram-negative bacteria. A study highlighted that the antimicrobial effect varies with the concentration of the compound, indicating a dose-dependent relationship. This property is particularly beneficial in wound healing applications where infection control is crucial .
2. Wound Healing Applications
The compound has been utilized in surgical adhesives due to its rapid polymerization upon contact with moisture, which facilitates quick wound closure. A notable case involved the successful treatment of an esophagojejunal anastomotic leak using endoscopic application of n-butyl-2-cyanoacrylate (a related compound), demonstrating its effectiveness in clinical settings .
3. Biocompatibility
Studies have shown that this compound exhibits excellent biocompatibility when used as a tissue adhesive. In a comparative study involving rats, it was found that tissues treated with this compound had lower inflammatory responses and promoted fibroblast proliferation better than conventional sutures .
Case Study 1: Endoscopic Application for Anastomotic Leak
- Patient Profile: 68-year-old male post-total gastrectomy for gastric cancer.
- Procedure: Endoscopic application of n-butyl-2-cyanoacrylate to seal an esophagojejunal leak.
- Outcome: Successful closure of the leak with no further complications observed after treatment .
Case Study 2: Biocompatibility Evaluation
- Study Design: Histological evaluation on rats comparing this compound with traditional suturing materials.
- Findings: Reduced inflammatory infiltrate and enhanced fibroblast presence were noted with this compound, suggesting superior healing characteristics compared to other materials .
Data Tables
The following table summarizes the comparative effects of this compound versus other materials in wound healing based on histological evaluations:
Parameter | This compound | Polyglactin 910 | Braided Black Silk |
---|---|---|---|
Polymorphonuclear Cell Infiltrate | Low (9%) | High (54%) | Moderate (37%) |
Young Fibroblasts Presence | High (67%) | Moderate (33%) | None |
Epidermis Thickening (Day 7) | Significant (46%) | Moderate (27%) | Moderate (27%) |
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized for synthesizing butyl cyanoacetate via alkylation?
- Methodology : Start with the sodium enolate of ethyl cyanoacetate and butyl bromide as alkylating agents. Vary parameters such as solvent polarity (e.g., ethanol vs. ether), temperature (40–100°C), and catalyst type (e.g., calcium chloride). Monitor yield via gas chromatography (GC) or nuclear magnetic resonance (NMR) .
- Key Considerations : Ensure stoichiometric control of the enolate intermediate and confirm product purity through boiling point (40–42°C) and refractive index (1.420) measurements .
Q. What purification techniques are effective for isolating this compound?
- Methodology : Use fractional distillation under reduced pressure (target bp: 40–42°C) due to its low boiling point. Confirm purity via density (0.988 g/cm³) and thin-layer chromatography (TLC) with UV visualization .
Q. How can spectroscopic methods validate the structure of this compound?
- Methodology : Employ H NMR to identify characteristic peaks (e.g., tert-butyl group at ~1.4 ppm, cyanoacetate protons at ~3.3 ppm). Cross-validate with infrared (IR) spectroscopy for the C≡N stretch (~2250 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
Q. What are the best practices for documenting experimental procedures?
- Methodology : Follow guidelines from the Beilstein Journal of Organic Chemistry: detail solvents, catalysts, and reaction times in the main text. Include raw NMR/IR spectra and chromatograms in supplementary materials .
Advanced Research Questions
Q. How do computational methods like DFT elucidate reaction mechanisms in this compound synthesis?
- Methodology : Use Gaussian or ORCA software to model the enolate formation and alkylation steps. Calculate activation energies for intermediates and compare with experimental kinetic data. Validate via natural bond orbital (NBO) analysis .
Q. How can conflicting literature data on reaction yields be resolved?
- Methodology : Conduct a systematic review of variables (e.g., solvent, catalyst loading) across studies. Reproduce experiments under standardized conditions and perform meta-analysis using tools like R or Python. Highlight discrepancies in impurity profiles via high-resolution mass spectrometry (HRMS) .
Q. What strategies enable the synthesis of functionalized this compound derivatives for material science applications?
- Methodology : Introduce electron-withdrawing groups (e.g., nitro, dicyano) via Knoevenagel condensation. Test photophysical properties (e.g., UV-Vis absorption, fluorescence quantum yield) for potential use in organic photovoltaics, as demonstrated with hexyl cyanoacetate derivatives .
Q. How can advanced NMR techniques (e.g., C DEPT, HSQC) resolve stereochemical ambiguities in cyanoacetate derivatives?
- Methodology : Acquire C DEPT-135 spectra to distinguish CH, CH, and quaternary carbons. Use HSQC to correlate H and C signals for tert-butyl and ester moieties. Compare with computational chemical shift predictions .
Q. What analytical workflows ensure reproducibility in kinetic studies of this compound reactions?
- Methodology : Implement inline FTIR or Raman spectroscopy for real-time monitoring. Use Arrhenius plots to derive activation parameters and validate via triplicate runs with statistical error analysis (e.g., standard deviation <5%) .
Q. How can this compound be integrated into supramolecular systems?
- Methodology : Explore host-guest interactions with cyclodextrins or cucurbiturils via isothermal titration calorimetry (ITC). Characterize binding constants and stoichiometry using UV-Vis titration or fluorescence anisotropy .
Q. Data Analysis & Reporting
Q. How should researchers address outliers in spectroscopic or chromatographic data?
- Methodology : Apply Grubbs’ test for statistical outlier detection. Re-run experiments under identical conditions and cross-check with alternative techniques (e.g., GC-MS vs. HPLC). Document all anomalies in supplementary files .
Q. What are the ethical guidelines for citing prior work on cyanoacetate chemistry?
Properties
IUPAC Name |
butyl 2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-3-6-10-7(9)4-5-8/h2-4,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJACTCNGCHPGOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1044439 | |
Record name | Butyl cyanoacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1044439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5459-58-5 | |
Record name | Butyl cyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5459-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butyl cyanoacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005459585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Butyl cyanoacetate | |
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Record name | Acetic acid, 2-cyano-, butyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Butyl cyanoacetate | |
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Record name | Butyl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.300 | |
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Record name | BUTYL CYANOACETATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9H6L20VOH | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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